N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a difluorophenyl group, a dihydropyrimidinone moiety, and a sulfanylacetamide linkage, which collectively contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Dihydropyrimidinone Core: This step involves the condensation of urea with an appropriate β-keto ester in the presence of a catalyst such as acetic acid or a Lewis acid like zinc chloride.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the dihydropyrimidinone intermediate.
Formation of the Sulfanylacetamide Linkage: The final step involves the reaction of the intermediate with a thiol reagent, followed by acylation to form the sulfanylacetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the dihydropyrimidinone moiety can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The difluorophenyl group and the dihydropyrimidinone moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]propionamide: Similar structure with a propionamide linkage.
N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]butyramide: Similar structure with a butyramide linkage.
Uniqueness
N-(2,4-difluorophenyl)-2-[(2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its difluorophenyl group enhances its stability and reactivity, while the dihydropyrimidinone moiety contributes to its biological activity.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O2S/c13-7-1-2-9(8(14)5-7)16-10(18)6-20-11-3-4-15-12(19)17-11/h1-5H,6H2,(H,16,18)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWLYZPXASNULG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)CSC2=CC=NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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